
3-Phenylbutyric acid
Overview
Description
3-Phenylbutyric acid is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a monocarboxylic acid that is butanoic acid substituted by a phenyl group at position 3. This compound is also known by other names such as β-Phenyl-n-butyric acid and Benzenepropanoic acid, β-methyl- .
Synthetic Routes and Reaction Conditions:
Reduction Method: One method involves the reduction of 3-benzoylamino propionic acid to 4-phenyl-1-butanoic acid using zinc amalgam.
Friedel-Crafts Reaction: Another method involves the Friedel-Crafts reaction between benzene and 4-bromo-1-butyrate under Lewis acidic conditions to obtain 4-phenyl-1-butyrate, which is then hydrolyzed to 4-phenyl-1-butanoic acid.
Catalytic Reaction: Benzene reacts with butyrolactone under the catalysis of trichlorine aluminum to produce 4-phenyl-1-butanoic acid.
Industrial Production Methods: The industrial production of this compound typically involves the purification of industrial-grade phenylbutyric acid using alcoholic solvents and catalysts. The purified phenylbutyric acid is then reacted with sodium reagents to obtain sodium phenylbutyrate .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various metabolites.
Reduction: It can be reduced to form different derivatives, such as 4-phenyl-1-butanoic acid.
Substitution: The compound can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc amalgam and other reducing agents are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for benzylic bromination.
Major Products:
Oxidation: Various oxidized metabolites.
Reduction: 4-Phenyl-1-butanoic acid.
Substitution: Benzylic bromides and other substituted derivatives.
Scientific Research Applications
Treatment of Urea Cycle Disorders
3-Phenylbutyric acid is primarily used in managing urea cycle disorders, which are genetic conditions resulting in the accumulation of ammonia in the blood due to enzyme deficiencies. It acts as an ammonia scavenger, converting excess ammonia into phenylacetylglutamine for excretion via urine. This property is crucial for patients with conditions like neonatal-onset deficiency and late-onset deficiency diseases .
Cancer Therapy
Research indicates that this compound exhibits antineoplastic properties , promoting apoptosis and growth arrest in various cancer cell lines. Its mechanism involves acting as a histone deacetylase inhibitor, which alters gene expression related to cell cycle regulation and apoptosis . Studies have shown its potential in treating colorectal and other malignancies by enhancing oxidative status and reducing inflammation .
Neurological Applications
The compound has been investigated for its neuroprotective effects, particularly in conditions like amyotrophic lateral sclerosis (ALS). When used in combination with tauroursodeoxycholic acid, it may help stabilize mutant proteins, thus improving cellular function . Additionally, its role as a chemical chaperone aids in protein folding processes, which is significant for treating certain metabolic disorders .
Case Study 1: Efficacy in Urea Cycle Disorders
A clinical trial involving patients with urea cycle disorders demonstrated that administration of sodium phenylbutyrate (a salt form of this compound) significantly reduced blood ammonia levels and improved neurological outcomes. Patients showed enhanced cognitive function post-treatment .
Case Study 2: Cancer Treatment
In vitro studies on colorectal cancer cells treated with this compound revealed a marked decrease in cell viability and increased rates of apoptosis. The compound's ability to induce cell cycle arrest was linked to its action on histone deacetylases .
Data Table: Summary of Applications
Application Area | Mechanism of Action | Evidence Level |
---|---|---|
Urea Cycle Disorders | Ammonia scavenging | High |
Cancer Therapy | Histone deacetylase inhibition | Moderate |
Neurological Disorders (ALS) | Chemical chaperoning | Moderate |
Inflammatory Conditions | Reduction of mucosal inflammation | Moderate |
Mechanism of Action
3-Phenylbutyric acid exerts its effects through several mechanisms:
Ammonia Scavenger: It acts as an ammonia scavenger, helping to manage urea cycle disorders.
Chemical Chaperone: It functions as a chemical chaperone, assisting in protein folding and reducing cellular stress.
Histone Deacetylase Inhibitor: It inhibits histone deacetylases, which can lead to growth arrest and apoptosis of cancer cells.
Comparison with Similar Compounds
- 4-Phenylbutyric acid
- 2-Phenylpropionic acid
- Phenylacetic acid
- 3-Phenyllactic acid
- α-Methylhydrocinnamic acid
Comparison: 3-Phenylbutyric acid is unique due to its specific substitution pattern and its ability to act as an ammonia scavenger and histone deacetylase inhibitor. This makes it particularly useful in medical applications for treating metabolic disorders and potential cancer therapies .
Biological Activity
3-Phenylbutyric acid (3-PBA), also known as β-phenylbutyric acid, is a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of 3-PBA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a phenylpropanoic acid, characterized by a benzene ring attached to a butyric acid moiety. Its structure allows it to participate in various biochemical interactions, particularly as a histone deacetylase (HDAC) inhibitor.
The biological activities of 3-PBA can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : 3-PBA acts as an HDAC inhibitor, which modulates gene expression by altering chromatin structure. This mechanism is crucial for its effects on cancer cell growth and apoptosis .
- Chemical Chaperone Activity : It stabilizes misfolded proteins, facilitating their proper folding and transport to the cell surface. This property is particularly beneficial in diseases caused by protein misfolding, such as cystic fibrosis .
- Ammonia Scavenging : In metabolic disorders like urea cycle deficiencies, 3-PBA helps reduce elevated ammonia levels by promoting its excretion as phenylacetylglutamine .
Anti-Cancer Effects
Numerous studies have reported the anti-cancer properties of 3-PBA. It has been shown to induce growth arrest and apoptosis in various cancer cell lines:
- Mechanistic Insights : The compound's ability to inhibit HDACs leads to the reactivation of tumor suppressor genes and downregulation of oncogenes. This dual effect contributes to its potential as an anti-cancer agent .
- Case Studies : In a study involving breast cancer cells, treatment with 3-PBA resulted in significant reductions in cell viability and induced apoptosis through caspase activation .
Neurological Applications
3-PBA has been explored for its neuroprotective effects:
- Cognitive Improvement : In Tg2576 mice models of Alzheimer’s disease, long-term administration of 3-PBA prevented memory deficits by reducing amyloid-beta accumulation .
- Mechanism : The neuroprotective effects are attributed to its capacity to enhance mitochondrial function and reduce oxidative stress .
Therapeutic Applications
3-PBA has been investigated for various therapeutic uses:
Condition | Mechanism | Outcome |
---|---|---|
Urea Cycle Disorders | Ammonia scavenging | Reduces plasma ammonia levels |
Cystic Fibrosis | Chemical chaperone activity | Stabilizes CFTR protein |
Cancer (various types) | HDAC inhibition, apoptosis induction | Growth arrest and increased apoptosis |
Alzheimer’s Disease | Neuroprotection through mitochondrial support | Improved cognitive function |
Research Findings
Recent studies have highlighted the multifaceted roles of 3-PBA:
- Cancer Research : A review noted that 3-PBA could significantly inhibit the proliferation of colorectal cancer cells via HDAC inhibition and subsequent gene expression modulation .
- Metabolic Disorders : Research indicated that phenylbutyrate treatment in maple syrup urine disease (MSUD) patients led to improved enzyme activity related to branched-chain amino acid metabolism, highlighting its therapeutic potential in metabolic syndromes .
- Neuroprotection : In animal models, 3-PBA administration was associated with decreased markers of neuroinflammation and improved behavioral outcomes following neurotoxic insults .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of 3-phenylbutyric acid as a histone deacetylase (HDAC) inhibitor?
- This compound inhibits HDAC activity, leading to increased acetylation of histones and chromatin relaxation, which facilitates transcriptional activation of genes involved in differentiation, apoptosis, and cell cycle regulation. To confirm HDAC inhibition, researchers can measure acetylated histone H3/H4 levels via Western blot or immunofluorescence in treated vs. untreated cells .
Q. How can researchers verify the purity and structural integrity of this compound in experimental setups?
- Use high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Cross-reference spectral data (e.g., IR, mass spectrometry) with databases like NIST Standard Reference Data .
Q. What are the common metabolic pathways of this compound in microbial systems?
- In Rhodococcus rhodochrous PB1, this compound undergoes initial oxidation of the benzene ring and side chain. Researchers can track metabolic intermediates using gas chromatography-mass spectrometry (GC-MS) and isotopically labeled substrates to trace degradation pathways .
Q. How does this compound act as an ammonia scavenger in urea cycle disorder studies? **
- It conjugates with glutamine to form phenylacetylglutamine, which is excreted renally, reducing systemic ammonia. Measure blood ammonia levels and urinary phenylacetylglutamine via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to validate efficacy .
Advanced Research Questions
Q. How can contradictory data on this compound's effects across cell types (the "butyrate paradox") be systematically addressed?
- Variability arises from differences in HDAC isoform expression, cellular metabolism, and experimental conditions (e.g., dose, exposure time). Design dose-response studies across multiple cell lines, paired with RNA-seq to identify cell-type-specific transcriptional responses .
Q. What experimental strategies distinguish this compound's HDAC inhibition from its chemical chaperone activity in protein misfolding diseases?
- Use HDAC-specific inhibitors (e.g., trichostatin A) as controls. For chaperone activity, assess protein aggregation via Western blot (e.g., polyglutamine-expanded huntingtin) and compare rescue effects with/without HDAC co-inhibition .
Q. How should researchers optimize this compound dosing in in vivo studies to balance efficacy and toxicity?
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine the therapeutic window. Monitor plasma concentrations via LC-MS and correlate with biomarkers (e.g., histone acetylation in target tissues). Adjust for species-specific metabolic differences .
Q. What methodologies are recommended for integrating this compound into epigenetic combination therapies?
- Pair with DNA methyltransferase inhibitors (e.g., 5-azacytidine) to synergistically reactivate tumor suppressor genes. Use chromatin immunoprecipitation (ChIP-seq) to map histone acetylation and DNA methylation changes at target loci .
Q. How can metabolomic studies account for this compound's interference in metabolite normalization?
- Avoid using this compound as an internal standard in studies where it is a treatment variable. Instead, employ stable isotope-labeled analogs (e.g., ¹³C-labeled) to distinguish endogenous vs. exogenous metabolites .
Q. What controls are essential when investigating this compound's off-target effects in transcriptional profiling?
- Include vehicle controls and HDAC knockout models to isolate HDAC-dependent effects. Use RNA-seq with spike-in controls (e.g., ERCC standards) to normalize technical variability .
Q. Methodological Considerations
- Data Contradiction Analysis : Compare results across studies by standardizing units (e.g., µM vs. mM), exposure durations, and cell culture conditions. Use meta-analysis tools to identify confounding variables .
- Experimental Design : For microbial degradation studies, include abiotic controls (e.g., heat-killed microbes) to confirm enzymatic activity. Use metabolomics flux analysis to map degradation pathways .
Properties
IUPAC Name |
3-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEWMYILWXCRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863421 | |
Record name | 3-Phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Phenylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4593-90-2, 772-17-8 | |
Record name | 3-Phenylbutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4593-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4593-90-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC67346 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Phenylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
39 - 37 °C | |
Record name | 3-Phenylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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